Di(2-thienyl)acetic acid
Overview
Description
Di(2-thienyl)acetic acid is a useful research compound. Its molecular formula is C10H8O2S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Synthesis and Antimicrobial Activities
- Study : A facile synthesis of 2-aryl-4,5-di(2-thienyl)imidazoles under microwave irradiation and their antimicrobial activities.
- Insight : Utilizes Di(2-thienyl)acetic acid derivatives in synthesizing 2-aryl-4,5-dithienylimidazoles, which have been tested and shown to have appreciable antimicrobial activities. This method presents a novel approach to producing compounds that could be effective in treating microbial infections (Ş. Demirayak, U. Mohsen, K. Güven, 2002).
Synthesis of Pyrrole Derivatives
- Study : Synthesis of 2,5-di(2-thienyl)-1H-pyrrole N-linked with conjugated bridges.
- Insight : This research explores the Knorr–Paal reaction involving this compound derivatives to yield N-substituted-2,5-di-(2-thienyl)-1H-pyrroles. These compounds are synthesized using different acid catalysts, showcasing the chemical versatility of this compound in producing various organic compounds (P. Just, K. Chane-Ching, P. Lacaze, 2002).
Anti-Inflammatory Applications
- Study : Synthesis and antiinflammatory activity of 6,11-dihydro-11-oxodibenzo[b,e]thiepinalkanoic acids and related compounds.
- Insight : Focuses on the synthesis of acetic acid derivatives of tricyclic systems, including this compound, and their evaluation for anti-inflammatory activity. This demonstrates the potential pharmaceutical application of this compound derivatives in treating inflammation (J. Ackrell, Y. Antonio, F. Franco, et al., 1978).
Luminescence Properties in Chelates
- Study : Synthesis and luminescence properties of lanthanide(III) chelates with polyacid derivatives of thienyl-substituted terpyridine analogues.
- Insight : Investigates the luminescence properties of Eu3+ and Tb3+ chelates involving this compound derivatives. The study highlights the application of these compounds in time-resolved fluoroimmunoassay, which can be used for sensitive detection in bioanalytical chemistry (Jingli Yuan, M. Tan, Guilan Wang, 2004).
Mechanism of Action
Target of Action
Di(2-thienyl)acetic acid, also known as Di-thiophen-2-yl-acetic acid, is a chemical compound with the molecular formula C10H8O2S2 . The primary target of this compound is Acetyl-CoA synthetase 2 (ACSS2) , an important member of the acetyl-CoA synthetase (ACSS) family. ACSS2 can catalyze the conversion of acetate to acetyl coenzyme A (acetyl-CoA), an important intermediate metabolite in the metabolism of energy substrates .
Mode of Action
The compound interacts with its target, ACSS2, by inhibiting its activity . This inhibition can affect the uptake of [14C]-acetic acid into lipids and histones
Biochemical Pathways
The inhibition of ACSS2 by this compound affects the metabolism of energy substrates. ACSS2 plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes, such as regulation of histone and transcription factor acetylation . The inhibition of ACSS2 can therefore disrupt these biochemical pathways and their downstream effects.
Result of Action
The inhibition of ACSS2 by this compound can lead to changes in substance metabolism and tumorigenesis . In mammalian cells, ACSS2 utilizes intracellular acetate to synthesize acetyl-CoA, a step in the process of DNA and histone acetylation . The inhibition of ACSS2 can therefore affect these processes.
Properties
IUPAC Name |
2,2-dithiophen-2-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-10(12)9(7-3-1-5-13-7)8-4-2-6-14-8/h1-6,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFMKTIZCDSXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196034 | |
Record name | Acetic acid, di-2-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4408-82-6 | |
Record name | α-2-Thienyl-2-thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4408-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di(2-thienyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di(2-thienyl)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, di-2-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI(2-THIENYL)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK75PFG19K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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